molecular formula C8H8N4O B2490436 4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one CAS No. 1210535-57-1

4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one

Cat. No. B2490436
CAS RN: 1210535-57-1
M. Wt: 176.179
InChI Key: HMGTWWSRRNXXIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one involves complex chemical processes aimed at enhancing their potential as cardiotonic agents. Sircar et al. (1985) explored the synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones, which are part of this compound's class. They discovered that introducing a methyl substituent significantly increased the compounds' potency, highlighting the importance of specific structural modifications in achieving desired biological effects (Sircar et al., 1985).

Scientific Research Applications

Chemical and Biological Properties of 4-Phosphorylated Imidazoles

4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one falls within the category of imidazole derivatives, compounds known for their significant chemical and biological activities. A comprehensive review of the synthesis methods and chemical properties of 4-phosphorylated imidazoles, including 4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one, highlights their widespread applications in medicinal chemistry due to their diverse biological activities. These activities range from insectoacaricidal and antihypertensive effects to potential roles in neurodegeneration and other therapeutic areas (Abdurakhmanova et al., 2018).

Imidazole Derivatives in Medicinal Chemistry

The unique structure of imidazole derivatives, including 4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one, makes them vital in the synthesis of various biologically active substances. These compounds are integral to developing pharmacological preparations, adhering to "green chemistry" principles. Their application spans across medicinal chemistry, agriculture, and other fields, underscoring the relevance of directed synthesis in creating substances with specific, beneficial properties (Kaldybayeva et al., 2022).

Antimicrobial Activities of Imidazole

Imidazole and its derivatives demonstrate significant antimicrobial properties, making them essential in synthesizing antifungal drugs like ketoconazole and clotrimazole. Their application extends beyond pharmaceuticals to pesticides and insecticides, indicating their broad utility in combating microbial resistance and supporting the development of new imidazole-based compounds to address emerging microbial strains (American Journal of IT and Applied Sciences Research, 2022).

Imidazoles as Scaffolds for Antibacterial Activity

The imidazole ring structure is a key component in developing compounds with a range of pharmacological properties, including antibacterial, antifungal, and anticancer activities. The ongoing research into imidazoles aims to harness their potential as effective antibacterial agents, contributing to the creation of new, potent drug molecules with reduced side effects (Rani et al., 2013).

Mechanism of Action

Safety and Hazards

Imidazole compounds can be irritating to skin, eyes, and the respiratory system. They may have harmful effects if inhaled or swallowed .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring containing drugs . Future research could focus on its potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one' involves the reaction of 2-amino-3-cyano-4,6-dimethylpyridine with imidazole in the presence of a suitable catalyst to form the intermediate 4-(1H-imidazol-2-yl)-6-methyl-2-cyano-3-pyridazinone. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product.", "Starting Materials": [ "2-amino-3-cyano-4,6-dimethylpyridine", "imidazole", "catalyst", "sodium borohydride" ], "Reaction": [ "Step 1: React 2-amino-3-cyano-4,6-dimethylpyridine with imidazole in the presence of a suitable catalyst to form the intermediate 4-(1H-imidazol-2-yl)-6-methyl-2-cyano-3-pyridazinone.", "Step 2: Reduce the intermediate using a reducing agent such as sodium borohydride to yield the final product, 4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one." ] }

CAS RN

1210535-57-1

Product Name

4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one

Molecular Formula

C8H8N4O

Molecular Weight

176.179

IUPAC Name

5-(1H-imidazol-2-yl)-3-methyl-1H-pyridazin-6-one

InChI

InChI=1S/C8H8N4O/c1-5-4-6(8(13)12-11-5)7-9-2-3-10-7/h2-4H,1H3,(H,9,10)(H,12,13)

InChI Key

HMGTWWSRRNXXIS-UHFFFAOYSA-N

SMILES

CC1=NNC(=O)C(=C1)C2=NC=CN2

solubility

not available

Origin of Product

United States

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